methyl 4-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate
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Overview
Description
Methyl 4-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate is a synthetic organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl and methyl 4-hydroxybenzoate.
Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 4-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Methyl 4-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate can be compared with other chromen derivatives:
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzoate: Similar structure but lacks the methyl group, which may affect its biological activity.
Methyl 4-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}propanoate: Similar structure but with a different ester group, which may influence its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Overview
Methyl 4-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate is a synthetic compound belonging to the class of chromen derivatives, which are known for their diverse biological activities. This compound features a chromen ring system with various substituents that enhance its pharmacological profiles. The biological activity of this compound has been the subject of numerous studies, indicating its potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a chloro group, a phenyl group, and an ester linkage that contribute to its biological properties.
Antioxidant Activity
Research indicates that compounds within the chromen class, including this compound, exhibit significant antioxidant properties. These properties are attributed to the ability of the chromen moiety to scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases.
Anticancer Properties
Several studies have evaluated the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through mechanisms such as the inhibition of cell proliferation and modulation of apoptotic pathways. For instance, compounds with similar structures have demonstrated effectiveness against glioma and breast cancer cells by activating caspase pathways and inhibiting key survival signals .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways. This makes it a candidate for further development as an antimicrobial agent, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).
Study on Antioxidant Effects
A study conducted by Hamidian et al. (2013) highlighted the antioxidant activity of chromen derivatives, including this compound. The results indicated a significant reduction in oxidative markers in treated cells compared to controls, suggesting its potential use in preventing oxidative damage in various diseases .
Research on Anticancer Activity
In vitro studies showed that this compound effectively reduced cell viability in glioma cell lines by inducing G2/M phase arrest and activating apoptotic pathways. The compound's ability to selectively target cancer cells while sparing normal cells was particularly noted, indicating a favorable therapeutic index .
Data Table: Biological Activities
Properties
IUPAC Name |
methyl 4-[(6-chloro-2-oxo-4-phenylchromen-7-yl)oxymethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClO5/c1-28-24(27)17-9-7-15(8-10-17)14-29-22-13-21-19(11-20(22)25)18(12-23(26)30-21)16-5-3-2-4-6-16/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDNBCQTDLLLTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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